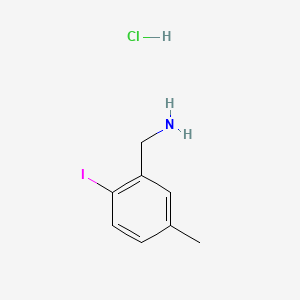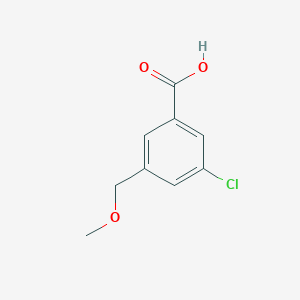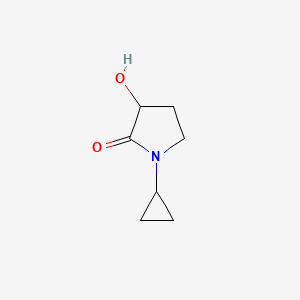
2-Methyl-2-phenylthian-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-phenylthian-4-amine hydrochloride is an organic compound belonging to the class of amines It features a thian-4-amine core with methyl and phenyl substituents, making it a unique structure in the realm of organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-phenylthian-4-amine hydrochloride typically involves the nucleophilic substitution of a suitable precursor. One common method is the alkylation of 2-phenylthian-4-amine with methyl iodide under basic conditions. The reaction proceeds as follows: [ \text{2-Phenylthian-4-amine} + \text{Methyl iodide} \rightarrow \text{2-Methyl-2-phenylthian-4-amine} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process, including the preparation of intermediates and purification steps. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-2-phenylthian-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thian-4-amine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides and aryl halides are common reagents for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thian-4-amines.
Applications De Recherche Scientifique
2-Methyl-2-phenylthian-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-phenylthian-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Phenylthian-4-amine: Lacks the methyl substituent, resulting in different chemical properties and reactivity.
2-Methylthian-4-amine: Lacks the phenyl substituent, leading to variations in biological activity and applications.
Thian-4-amine: The parent compound without any substituents, serving as a basic structure for further modifications.
Uniqueness: 2-Methyl-2-phenylthian-4-amine hydrochloride is unique due to the presence of both methyl and phenyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H18ClNS |
|---|---|
Poids moléculaire |
243.80 g/mol |
Nom IUPAC |
2-methyl-2-phenylthian-4-amine;hydrochloride |
InChI |
InChI=1S/C12H17NS.ClH/c1-12(9-11(13)7-8-14-12)10-5-3-2-4-6-10;/h2-6,11H,7-9,13H2,1H3;1H |
Clé InChI |
JWHNAFVBDXKJRO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CCS1)N)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(Tert-butoxy)carbonyl]amino}-3-(2,4-dimethylphenyl)propanoic acid](/img/structure/B13459821.png)

![4-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)-2-(trifluoromethyl)benzonitrile](/img/structure/B13459829.png)

![1-[(1S)-cyclohex-3-en-1-yl]methanamine](/img/structure/B13459842.png)

![Ethyl 3-amino-8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13459854.png)

![{7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol](/img/structure/B13459874.png)
![methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride](/img/structure/B13459882.png)


